2,3-Dihydro-1,4-benzodioxin-2-ol
Overview
Description
2,3-Dihydro-1,4-benzodioxin-2-ol is an organic compound with the molecular formula C8H8O3 It is a derivative of 1,4-benzodioxin, featuring a hydroxyl group at the second position
Mechanism of Action
Target of Action
The 2,3-Dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities . Some of these agents are antihypertensive, while others are involved in nervous breakdown and schizophrenia or represent an attractive therapeutic target for the treatment of glaucoma .
Mode of Action
For example, some derivatives of 2,3-Dihydro-1,4-benzodioxin have been developed for the synthesis of inhibitors of 5-lipoxygenase .
Biochemical Pathways
It is known that the compound can influence a variety of pathways due to its presence in a large number of biologically active compounds .
Pharmacokinetics
It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
It is known that the compound and its derivatives can have a variety of effects, such as inhibiting cholinesterase enzymes, which are good agents for treating alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1,4-benzodioxin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting 5-lipoxygenase, this compound can potentially reduce inflammation and be useful in treating inflammatory diseases such as asthma and arthritis . Additionally, this compound has been studied for its interactions with other enzymes and proteins involved in the central nervous system and cardiovascular diseases .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in inhibiting 5-lipoxygenase can lead to reduced production of leukotrienes, thereby modulating inflammatory responses in cells . This compound also has potential effects on the central nervous system, where it may interact with neurotransmitter receptors and influence neuronal signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to the active site of 5-lipoxygenase, it inhibits the enzyme’s activity, leading to a decrease in leukotriene production . This inhibition can result in anti-inflammatory effects. Additionally, this compound may interact with other enzymes and receptors, influencing their activity and modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit anti-inflammatory and neuroprotective effects . At higher doses, it may cause toxic or adverse effects, including potential hepatotoxicity and neurotoxicity . Threshold effects have been noted, where the beneficial effects are observed within a specific dosage range, beyond which adverse effects may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as 5-lipoxygenase, influencing the biosynthesis of leukotrienes . Additionally, this compound may affect other metabolic pathways related to neurotransmitter synthesis and degradation . The presence of this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic effects and potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with enzymes and receptors, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol typically involves the cyclization of catechol derivatives with ethylene glycol or its derivatives. One common method includes the reaction of catechol with ethylene oxide in the presence of a base, such as potassium carbonate, to form the desired benzodioxin ring . Another approach involves the use of ethylene chlorohydrin under acidic conditions to achieve cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction . Additionally, optimizing reaction parameters like temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form 2,3-dihydro-1,4-benzodioxin.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxins, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-2-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1,4-benzodioxin: Similar structure but without the hydroxyl group, leading to different reactivity and applications.
1,4-Benzodioxane: A related compound with a different ring structure, used in various industrial applications.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-2-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a useful compound in medicinal chemistry .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLAHBQULJNNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973295 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5770-59-2 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5770-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005770592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the photochemical reactions of o-chloranil with certain aldehydes?
A1: Research has shown that o-chloranil reacts with specific aldehydes like iso-butyraldehyde and 2-ethylbutyraldehyde under photochemical conditions to yield a novel type of photo-adduct. [] These adducts have been identified as 3,3-dialkyl-5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxin-2-ol derivatives. [] This finding suggests a unique reaction pathway dependent on the specific aldehyde structure.
Q2: What analytical techniques were used to elucidate the structure of the novel photo-adducts in the o-chloranil and aldehyde reactions?
A2: Researchers employed a combination of spectroscopic and analytical techniques to confirm the structure of the novel photo-adducts formed in the reaction between o-chloranil and specific aldehydes. These techniques included infrared spectroscopy (IR), proton magnetic resonance spectroscopy (PMR), mass spectrometry, and elemental analysis. [] The data obtained from these methods collectively confirmed the formation of 3,3-dialkyl-5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxin-2-ol derivatives. []
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